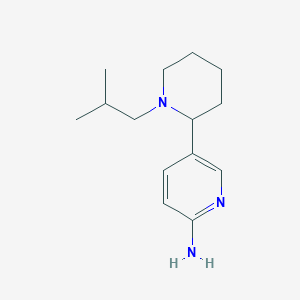

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-11(2)10-17-8-4-3-5-13(17)12-6-7-14(15)16-9-12/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H2,15,16) |

InChI Key |

BHTZXZABXIYFRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Substitution Reaction for Intermediate Formation

The synthesis often begins with a substitution reaction between a halogenated pyridine derivative and a piperidine precursor. For example, compound III (5-nitro-2-(1-isobutylpiperidin-2-yl)pyridine) is synthesized via nucleophilic aromatic substitution (SNAr) between 5-nitro-2-chloropyridine and 1-isobutylpiperidine. Key conditions include:

Nitro Group Reduction with Impurity Control

Reduction of the nitro group to an amine is critical. Sodium sulfide nonahydrate (Na₂S·9H₂O) in methanol/water mixtures at 70–80°C effectively reduces compound III to the target amine. The addition of inorganic salts (e.g., ammonium chloride, sodium bicarbonate) suppresses azo impurity formation by stabilizing intermediates.

-

Key challenge : Minimizing azo byproducts (<2%) through stoichiometric control of Na₂S and salt additives.

Palladium-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between halogenated pyridines and piperidine derivatives offers a direct route. For instance, 5-bromo-2-aminopyridine reacts with 1-isobutylpiperidine-2-boronic acid under Pd(OAc)₂/XantPhos catalysis.

-

Conditions :

Reductive Amination Pathways

Piperidine Functionalization

The isobutyl group is introduced to piperidine via reductive amination. 2-Piperidinone reacts with isobutyraldehyde and sodium cyanoborohydride in methanol, yielding 1-isobutylpiperidine.

Pyridine-Piperidine Coupling

The functionalized piperidine is coupled to 5-aminopyridine via a two-step process:

-

Mitsunobu Reaction : 5-Nitropyridin-2-ol reacts with 1-isobutylpiperidine-2-ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Na₂S reduction yields the final amine.

Comparative Analysis of Methods

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents such as alkyl halides, aryl halides, and other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine and pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including amination and sulfonylation. Its piperidine structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is significant in developing catalysts for organic reactions and materials science.

Biological Applications

Pharmacological Potential

Research has indicated that 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine exhibits potential pharmacological activities. It has been investigated for its interactions with various biological targets, including receptors involved in pain modulation and neuropsychiatric disorders. For instance, certain derivatives have shown efficacy as kappa opioid receptor antagonists, which are being explored for their therapeutic implications in conditions like depression and substance abuse .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance.

Medicinal Chemistry

Drug Development

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is being explored in drug development pipelines. Its derivatives are under investigation for treating various conditions, including pain management and psychiatric disorders. The compound's favorable pharmacokinetic profiles make it a candidate for further clinical studies .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Kappa Opioid Receptor Antagonism : A study demonstrated that derivatives of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine showed significant antagonistic activity at kappa opioid receptors, which could lead to new treatments for mood disorders .

- Antimicrobial Evaluation : In vitro tests have shown that certain analogs possess strong activity against pathogenic bacteria, suggesting a role in developing new antibiotics.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Biological Activity

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3 |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine |

| CAS Number | Not specified |

The biological activity of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

- Electrophilic Properties : Its ability to form covalent bonds with nucleophilic sites in proteins suggests a mechanism where it modulates protein function, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine exhibits significant antimicrobial properties:

- Efficacy Against Bacteria : In vitro studies have demonstrated effectiveness against various strains, including Staphylococcus aureus. The compound showed an IC50 value of approximately 15 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties:

- Cytotoxic Effects : In vitro assays on cancer cell lines, such as MCF-7 (breast cancer), revealed an IC50 value of around 20 µg/mL after 48 hours of treatment. The compound appears to induce apoptosis in cancer cells, highlighting its potential for further development in cancer therapeutics .

Research Findings

Recent investigations into the synthesis and biological evaluation of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine have yielded key insights:

- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of appropriate piperidine derivatives with pyridine precursors under controlled conditions.

- Biological Testing : Various assays have confirmed its antimicrobial and anticancer activities, prompting further exploration into its pharmacokinetic properties.

Case Studies

Several notable studies have highlighted the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition against Staphylococcus aureus (IC50 = 15 µg/mL) |

| Study B | Anticancer Activity | Cytotoxic effects on MCF-7 cells (IC50 = 20 µg/mL after 48 hours) |

| Study C | Mechanistic Insights | Induced apoptosis in cancer cells, suggesting pathways affected |

Q & A

Q. What in silico tools predict off-target interactions or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.